Imidazole-Sulfonyl vs. Methyl-Sulfonyl Pharmacophore
The target compound replaces the simple methanesulfonyl group of 1-methanesulfonyl-3-(4-methoxyphenyl)azepane (CAS 2034472-98-3) with a 1-isopropyl-1H-imidazol-4-yl-sulfonyl group . In the azepane-containing PTPN2/N1 inhibitor series, introduction of a heteroaryl-sulfonamide was shown to enhance target engagement and cellular potency compared to alkyl-sulfonamide counterparts, with one optimized imidazole-containing derivative achieving a PTPN2 IC50 of 9.3 nM and 93% oral bioavailability in mice [1]. While direct comparative data for CAS 1797890-42-6 versus CAS 2034472-98-3 are not published, the class-level SAR indicates that the imidazole ring provides additional hydrogen-bonding interactions with the phosphatase active site that are absent in the methyl-sulfonyl analog [1].
| Evidence Dimension | N-sulfonyl substituent chemical structure and predicted target-binding capability |
|---|---|
| Target Compound Data | 1-isopropyl-1H-imidazol-4-yl-sulfonyl (heteroaryl-sulfonamide; C19H27N3O3S; MW 377.5 g/mol) |
| Comparator Or Baseline | 1-methanesulfonyl-3-(4-methoxyphenyl)azepane (alkyl-sulfonamide; CAS 2034472-98-3) |
| Quantified Difference | Qualitative structural difference only; no direct head-to-head enzyme or cellular assay data available for the target compound |
| Conditions | Structural comparison based on chemical identity; SAR context derived from the azepane-containing PTPN2/N1 inhibitor series reported in Eur J Med Chem 2024 |
Why This Matters
The imidazole-sulfonyl moiety introduces additional hydrogen-bond acceptor/donor capacity and aromatic stacking potential, which in the reference PTPN2/N1 series translates to nanomolar potency; procurement of a methanesulfonyl analog cannot recapitulate this pharmacophore.
- [1] Zheng J, Zhang Z, Ding X, Sun D, Min L, Wang F, Shi S, Cai X, Zhang M, Aliper A, Ren F, Ding X, Zhavoronkov A. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. Eur J Med Chem. 2024;270:116390. doi:10.1016/j.ejmech.2024.116390. View Source
